N-(2-methoxyphenyl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide
説明
特性
IUPAC Name |
N-(2-methoxyphenyl)-4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O3/c1-23-14(17(18,19)20)22-25(16(23)27)11-7-9-24(10-8-11)15(26)21-12-5-3-4-6-13(12)28-2/h3-6,11H,7-10H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRPNGRSDYROJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)NC3=CC=CC=C3OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several analogs documented in the literature. Key comparisons include:
Table 1: Structural Comparison of Triazolone/Piperidine Derivatives
Key Observations :
- Trifluoromethyl vs. Halogen Substituents : The target compound’s 3-CF₃ group (electron-withdrawing) may enhance metabolic stability compared to fluorine or chlorine in analogs like . This substituent is linked to improved resistance to oxidative degradation in triazolones .
- Methoxyphenyl vs.
- Piperidine vs. Pyrrolidine/Thienopyrazole Cores: The piperidine ring in the target compound offers conformational flexibility for target binding, unlike rigid thienopyrazole or pyrrolidine cores in analogs .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Comparison
Key Findings :
- The trifluoromethyl group is critical for disrupting plant enzyme systems .
- Solubility Challenges : The target compound’s low predicted solubility aligns with other lipophilic triazolones, necessitating formulation optimization for in vivo applications .
Q & A
Q. What are the key synthetic pathways for preparing this compound, and what challenges arise during its synthesis?
The compound is synthesized via multi-step routes, typically involving:
- Step 1: Formation of the 1,2,4-triazolone core via cyclization of thiourea intermediates under acidic conditions.
- Step 2: Functionalization of the piperidine ring using carboxamide coupling reactions (e.g., EDCI/HOBt-mediated amidation) .
- Step 3: Introduction of the 2-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling. Challenges:
- Purification of intermediates with trifluoromethyl groups, which may require specialized techniques like preparative HPLC .
- Control of stereochemistry during piperidine functionalization, monitored via chiral HPLC or X-ray crystallography .
Q. How is the molecular structure validated, and what analytical techniques are critical for characterization?
- X-ray crystallography resolves bond angles and lengths (e.g., triazolone-piperidine dihedral angles critical for conformational stability) .
- NMR spectroscopy confirms substituent positions (e.g., ¹H NMR for methoxy group integration, ¹⁹F NMR for trifluoromethyl resonance) .
- Mass spectrometry validates molecular weight (±1 ppm accuracy), especially for distinguishing isotopic patterns of chlorine/fluorine .
Q. What preliminary biological screening methods are recommended for assessing its activity?
- Enzyme inhibition assays (e.g., bacterial cell wall synthesis enzymes like Mur ligases) using fluorescence-based readouts .
- Cytotoxicity profiling in mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity to bacterial targets?
- Docking studies (AutoDock Vina, Schrödinger) predict interactions with enzyme active sites (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .
- Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on key residues (e.g., catalytic lysine in MurC) .
- Free-energy perturbation (FEP) calculates ΔΔG values for substituent modifications (e.g., methoxy vs. ethoxy groups) .
Q. How to resolve contradictions in biological activity data across different assays?
- Case example: Discrepancies in IC₅₀ values between enzyme inhibition and whole-cell antibacterial assays may stem from poor membrane permeability.
- Methodology:
- Measure logP (HPLC) to assess lipophilicity and correlate with cellular uptake .
- Use efflux pump inhibitors (e.g., PAβN) in MIC assays to isolate permeability effects .
- Validate target engagement via thermal shift assays (TSA) .
Q. What strategies enhance metabolic stability without compromising potency?
- Isotopic labeling (³H/¹⁴C) tracks metabolic hotspots (e.g., triazolone ring oxidation) .
- Prodrug approaches mask polar groups (e.g., esterification of carboxamide) to improve bioavailability .
- Structure-activity relationship (SAR) studies replace labile substituents (e.g., methoxy → trifluoroethoxy) .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Method | Value/Outcome | Reference |
|---|---|---|---|
| LogP | HPLC (C18 column) | 2.8 ± 0.3 | |
| Aqueous solubility | Shake-flask (pH 7.4) | 12 µg/mL | |
| Thermal stability | TGA/DSC | Decomposition at 210°C |
Table 2: Biological Activity Data Comparison
| Assay Type | Target | IC₅₀ (µM) | Cell-Based MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Enzyme inhibition | MurC ligase | 0.45 | N/A | |
| Whole-cell antibacterial | S. aureus (MRSA) | N/A | 8.2 |
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